molecular formula C12H13NO4 B13534087 2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid

2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid

Cat. No.: B13534087
M. Wt: 235.24 g/mol
InChI Key: LIIIMZVWERDLCH-UHFFFAOYSA-N
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Description

2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid is an organic compound with the molecular formula C14H17NO5 It is a derivative of morpholine, a heterocyclic amine, and features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid typically involves the reaction of morpholine with phenylacetic acid derivatives. One common method includes the use of a coupling reaction between morpholine and a phenylacetic acid derivative under specific conditions, such as the presence of a base like triethylamine and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid is unique due to its combination of the morpholine ring and the phenyl-oxoacetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-(4-morpholin-4-ylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C12H13NO4/c14-11(12(15)16)9-1-3-10(4-2-9)13-5-7-17-8-6-13/h1-4H,5-8H2,(H,15,16)

InChI Key

LIIIMZVWERDLCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

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